Cytotoxic Activity in Human Breast Cancer MDA-MB-231 Cells
The target compound demonstrates low micromolar cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 in the low micromolar range (exact value not reported in open access) . This activity is comparable to other thiomorpholine-containing hybrids evaluated against the same panel, where most compounds exhibited moderate to excellent antiproliferative potency [1]. While direct head-to-head data are not publicly available, the compound's activity against this aggressive cancer subtype differentiates it from simpler thiomorpholine scaffolds lacking aryl substitution.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Low micromolar range (MDA-MB-231) |
| Comparator Or Baseline | Indole-pyrimidine-thiomorpholine hybrids: IC50 values ranging from submicromolar to >50 µM |
| Quantified Difference | Within the active range of structurally related thiomorpholine hybrids |
| Conditions | In vitro cell viability assay; MDA-MB-231 breast cancer cell line |
Why This Matters
Activity against triple-negative breast cancer cells positions this compound as a candidate scaffold for anticancer development, distinguishing it from thiomorpholine-3,5-diones with no reported cytotoxicity.
- [1] Ma, L., et al. (2017). Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties. European Journal of Medicinal Chemistry, 134, 233-247. https://doi.org/10.1016/j.ejmech.2017.04.012 View Source
